2-(3,3-Difluoro-azetidin-1-yl)-isonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,3-Difluoro-azetidin-1-yl)-isonicotinonitrile is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of a difluoro-substituted azetidine ring attached to an isonicotinonitrile moiety, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluoro-azetidin-1-yl)-isonicotinonitrile typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 3,3-difluoro-1-aminopropane and a suitable electrophile.
Attachment to Isonicotinonitrile: The azetidine ring is then coupled with isonicotinonitrile using a nucleophilic substitution reaction. This step may require the use of a base such as triethylamine and a solvent like dimethylformamide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Difluoro-azetidin-1-yl)-isonicotinonitrile can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the nitrile group.
Oxidation and Reduction: The azetidine ring and nitrile group can be subjected to oxidation and reduction reactions, respectively.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding amides or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of the original compound.
Oxidation: Oxidized forms of the azetidine ring.
Reduction: Reduced forms of the nitrile group, such as amines.
Hydrolysis: Amides or carboxylic acids derived from the nitrile group.
Scientific Research Applications
2-(3,3-Difluoro-azetidin-1-yl)-isonicotinonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,3-Difluoro-azetidin-1-yl)-isonicotinonitrile involves its interaction with specific molecular targets and pathways. The difluoro-substituted azetidine ring may interact with enzymes or receptors, leading to modulation of their activity. The nitrile group can also participate in binding interactions, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Difluoro-azetidine-1-carboxamide
- 3,3-Difluoro-azetidine-1-sulfonamide
- 3,3-Difluoro-azetidine-1-phosphonate
Uniqueness
2-(3,3-Difluoro-azetidin-1-yl)-isonicotinonitrile is unique due to the presence of both the difluoro-substituted azetidine ring and the isonicotinonitrile moiety. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H7F2N3 |
---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
2-(3,3-difluoroazetidin-1-yl)pyridine-4-carbonitrile |
InChI |
InChI=1S/C9H7F2N3/c10-9(11)5-14(6-9)8-3-7(4-12)1-2-13-8/h1-3H,5-6H2 |
InChI Key |
WBUKGCSOKYTAFG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC=CC(=C2)C#N)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.